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molecular formula C11H9NO5 B8369771 2-(4-Methoxy-1,3-dioxoisoindolin-2-yl)acetic acid

2-(4-Methoxy-1,3-dioxoisoindolin-2-yl)acetic acid

Cat. No. B8369771
M. Wt: 235.19 g/mol
InChI Key: QYFNVEZGHCNYBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09024027B2

Procedure details

To a solution of methyl 2-(4-methoxy-1,3-dioxoisoindolin-2-yl)acetate (130 mg, 0.522 mmol) in dioxane (15 ml) a 12 N aqueous solution of HCl (15 ml) was added and the mixture was reacted overnight at room temperature. The organic layer was evaporated and the desired compound was extracted with EtOAc (2×20 ml) obtaining the title compound that was used in the next step without further purification (57 mg, 0.242 mmol, 47% yield). MS/ESI+ 236.1 [MH]+.
Quantity
130 mg
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
47%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[C:5](=[O:18])[N:6]([CH2:13][C:14]([O:16]C)=[O:15])[C:7]2=[O:12].Cl>O1CCOCC1>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[C:5](=[O:18])[N:6]([CH2:13][C:14]([OH:16])=[O:15])[C:7]2=[O:12]

Inputs

Step One
Name
Quantity
130 mg
Type
reactant
Smiles
COC1=C2C(N(C(C2=CC=C1)=O)CC(=O)OC)=O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated
EXTRACTION
Type
EXTRACTION
Details
the desired compound was extracted with EtOAc (2×20 ml)

Outcomes

Product
Name
Type
product
Smiles
COC1=C2C(N(C(C2=CC=C1)=O)CC(=O)O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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